molecular formula C11H11NO2 B13879633 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B13879633
M. Wt: 189.21 g/mol
InChI Key: KDWKPOXQEWDDRS-UHFFFAOYSA-N
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Description

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features both an oxirane (epoxide) ring and a quinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves the epoxidation of a precursor compound. One common method is the reaction of a quinolinone derivative with an epoxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one involves its ability to react with various biological molecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The quinolinone moiety may interact with specific enzymes or receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one is unique due to its combination of an oxirane ring and a quinolinone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-(oxiran-2-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO2/c13-11-4-2-7-5-8(10-6-14-10)1-3-9(7)12-11/h1,3,5,10H,2,4,6H2,(H,12,13)

InChI Key

KDWKPOXQEWDDRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3CO3

Origin of Product

United States

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